molecular formula C20H23NO4 B558349 (S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 147923-08-8

(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B558349
M. Wt: 341,41 g/mole
InChI Key: NBVVKAUSAGHTSU-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-([1,1’-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butoxycarbonyl-protected amino acid ionic liquids . These ionic liquids are prepared by neutralizing propionic acid with sodium hydroxide . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a tert-butoxycarbonyl group attached to the amino group and a biphenyl group attached to the carbon chain .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple reactive groups . Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 204.224 Da . It is a solid at room temperature .

Scientific Research Applications

  • Enantioselective Synthesis and Neuroexcitant Analogs : A study by Pajouhesh et al. (2000) discusses the enantioselective synthesis of both enantiomers of a neuroexcitant, which involves a glycine derivative related to tert-butoxycarbonyl. This synthesis can have implications in the study of neurotransmitters and brain function (Pajouhesh et al., 2000).

  • Organometallic Compounds in Medicinal Chemistry : Patra et al. (2012) focused on the synthesis and use of carboxylic acid derivatives containing organometallic moieties, demonstrating their potential in medicinal chemistry as isosteric substitutes for organic drug candidates (Patra et al., 2012).

  • Bifunctional Ligand Synthesis for Medical Applications : Řezanka et al. (2008) synthesized a new bifunctional cyclen-based ligand with potential applications in medical imaging and diagnosis (Řezanka et al., 2008).

  • Synthesis of Antimicrobial Compounds : A study by Pund et al. (2020) demonstrated the synthesis of new compounds from a tert-butoxycarbonyl amino propanoic acid derivative, which showed strong antimicrobial activities, suggesting potential applications in developing new antibiotics (Pund et al., 2020).

  • Investigation of Novel Fluorescent Compounds : Memeo et al. (2014) synthesized a compound with fluorescence properties, which can be useful in the development of novel fluorescent markers for biological and chemical studies (Memeo et al., 2014).

  • Metabolic Studies in Anaerobic Archaeon : Research by Rimbault et al. (1993) involved analyzing organic acids in cultures of an anaerobic archaeon, where tert-butoxycarbonyl derivatives were identified. This study contributes to our understanding of microbial metabolism in extreme environments (Rimbault et al., 1993).

  • Development of Platinum Complexes for Anticancer Activity : Riccardi et al. (2019) synthesized new platinum complexes using an alanine-based amino acid, exploring their potential in cancer treatment due to their ability to bind DNA and exhibit antiproliferative activity (Riccardi et al., 2019).

Future Directions

The future directions for the use of this compound could involve its use in the synthesis of other complex molecules. It could also be used in the development of new methods for peptide synthesis .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVVKAUSAGHTSU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375924
Record name (2S)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

147923-08-8
Record name (2S)-3-([1,1'-Biphenyl]-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Citations

For This Compound
1
Citations
Y Wan, T Liu, X Li, C Chen, H Fang - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
As an important member of anti-apoptotic Bcl-2 protein, myeloid cell leukemia sequence 1 (Mcl-1) protein is an attractive target for cancer therapy. In this study, a new series of …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.